molecular formula C5H3BrN4 B1441750 8-Bromotetrazolo[1,5-a]pyridine CAS No. 54230-88-5

8-Bromotetrazolo[1,5-a]pyridine

Cat. No. B1441750
CAS RN: 54230-88-5
M. Wt: 199.01 g/mol
InChI Key: YRCHZEQRBJNCRS-UHFFFAOYSA-N
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Description

8-Bromotetrazolo[1,5-a]pyridine is a synthetic heterocyclic compound. It has a molecular weight of 199.01 and a molecular formula of C5H3BrN4 .


Synthesis Analysis

The synthesis of 8-Bromotetrazolo[1,5-a]pyridine involves the reaction of 2-halopyridines with trimethylsilyl azide in the presence of tetrabutylammonium fluoride hydrate . This compound can be further transformed into a variety of novel tetrazolo[1,5-a]pyridine derivatives .


Molecular Structure Analysis

The InChI code for 8-Bromotetrazolo[1,5-a]pyridine is 1S/C5H3BrN4/c6-4-2-1-3-10-5(4)7-8-9-10/h1-3H . This indicates that the molecule consists of a pyridine ring that is fused with a tetrazole ring.


Physical And Chemical Properties Analysis

8-Bromotetrazolo[1,5-a]pyridine is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions .

Scientific Research Applications

Synthesis and Derivative Formation

8-Bromotetrazolo[1,5-a]pyridine is utilized in the synthesis of novel tetrazolo[1,5-a]pyridine derivatives. This process involves the preparation of tetrazolo[1,5-a]pyridines from 2-halopyridines using trimethylsilyl azide in the presence of tetrabutylammonium fluoride hydrate (Laha & Cuny, 2008). The same methodology is also described in another study (Laha & Cuny, 2009).

Ring Expansion and Nucleophile Addition

In another application, 8-Cyanotetrazolo[1,5-a]pyridine undergoes photochemical ring expansion and rapid, quantitative ring opening reactions with nucleophiles like dimethylamine (Addicott, Bernhardt, & Wentrup, 2009).

Study of Tautomerism

The tetrazole–azide tautomerization of halogen-substituted tetrazolo[1,5-a]pyridines, including bromo derivatives, is studied using IR and NMR spectroscopy. This research provides insights into the equilibrium between azide and tetrazole forms, significantly influenced by the substituents in the pyridine ring (Cmoch, Korczak, Stefaníak, & Webb, 1999).

Antioxidant Activity Study

A study on [1,2,4]triazolo[1,5-a]pyridine derivatives, including those with bromine atoms, showed significant antioxidant activity and physicochemical properties. This research is crucial in understanding the potential of these compounds as antioxidants (Smolsky, Мakei, Yanchenko, & Роletai, 2022).

Synthesis of Triazolo[1,5-c]pyrimidines

8-Bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines were prepared and converted into 1,2,4-triazolo[1,5-c]pyrimidines. This study demonstrates the potential for easy diversification of these compounds for various applications (Tang, Wang, Li, & Wang, 2014).

Safety And Hazards

8-Bromotetrazolo[1,5-a]pyridine is classified as dangerous. It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be used when handling this compound .

properties

IUPAC Name

8-bromotetrazolo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrN4/c6-4-2-1-3-10-5(4)7-8-9-10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRCHZEQRBJNCRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NN=N2)C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70716540
Record name 8-Bromotetrazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70716540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Bromotetrazolo[1,5-a]pyridine

CAS RN

54230-88-5
Record name 8-Bromotetrazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70716540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
JK Laha, GD Cuny - Synthesis, 2008 - thieme-connect.com
A method for the preparation of tetrazolo [1, 5-a] pyridines from 2-halopyridines, utilizing trimethylsilyl azide in the presence of tetrabutylammonium fluoride hydrate, is described. In …
Number of citations: 13 www.thieme-connect.com
ED Shams - inis.iaea.org
Finally, I would like to express my thanks and gratitude to all staff members of the Atomic Energy Authority. Also, my deepest thanks all my friends and colleagues at the Faculty of …
Number of citations: 2 inis.iaea.org

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